molecular formula C15H18N2O2S B2535085 1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea CAS No. 1396633-27-4

1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea

Cat. No.: B2535085
CAS No.: 1396633-27-4
M. Wt: 290.38
InChI Key: JYEHEAQNBOKOQA-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea is a urea derivative featuring two distinct substituents: a 2-phenoxyethyl group and a 2-(thiophen-3-yl)ethyl group.

Properties

IUPAC Name

1-(2-phenoxyethyl)-3-(2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-15(16-8-6-13-7-11-20-12-13)17-9-10-19-14-4-2-1-3-5-14/h1-5,7,11-12H,6,8-10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEHEAQNBOKOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea typically involves the reaction of 2-phenoxyethylamine with 2-(thiophen-3-yl)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis might involve optimized reaction conditions such as higher temperatures, the use of catalysts, and continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea can be used as a building block for the synthesis of more complex molecules.

Biology

Medicine

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Urea Derivatives with Phenoxyethyl or Hydroxyethyl Substituents

Key Comparisons :

  • This modification could influence membrane permeability and bioavailability .
  • 1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea (): The trifluoromethoxy and hydroxyethyl groups enhance polarity, which may improve target binding through hydrogen bonding. This compound exemplifies how electron-withdrawing substituents (e.g., CF₃O) can modulate electronic effects .

Thiophene-Containing Analogs

Key Comparisons :

  • 2-Methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole (): The thiophen-3-yl ethoxy group in this imidazole derivative highlights the role of thiophene in enhancing antibacterial activity.
  • 1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopentyl]methyl}urea (): The cyclopentyl spacer in this analog introduces conformational rigidity, which may stabilize interactions with hydrophobic binding pockets compared to the flexible ethyl chain in the target compound .

Triazolone and Thiourea Derivatives

Key Comparisons :

  • 2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one (): The triazolone core replaces urea, reducing hydrogen-bonding capacity but introducing a heterocyclic ring that may enhance metabolic stability. The phenoxyethyl group is retained, suggesting shared strategies for optimizing pharmacokinetics .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Urea 2-Phenoxyethyl, 2-(thiophen-3-yl)ethyl 344.47 High lipophilicity, π-π interactions
1-(2-Hydroxyethyl)-3-phenylurea Urea 2-Hydroxyethyl, phenyl 180.20 (calc.) Improved solubility
Compound 5b () Imidazole Thiophen-3-yl ethoxy, nitro 352.34 (calc.) Antibacterial activity
Triazolone Derivative Triazolone Phenoxyethyl, piperazinylpropyl 506.47 CNS activity potential
1-(2-Hydroxyethyl)-3-phenylthiourea Thiourea 2-Hydroxyethyl, phenyl 196.27 (calc.) Enhanced hydrogen bonding

Research Findings and Implications

  • Thiophene Role : Thiophene-containing analogs (e.g., ) demonstrate enhanced antibacterial and electronic properties, likely due to sulfur's electronegativity and aromaticity .
  • Phenoxyethyl Group: This substituent is prevalent in urea and triazolone derivatives (), suggesting its utility in balancing lipophilicity and metabolic stability .

Biological Activity

1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

The compound features a urea functional group linked to both a phenoxyethyl group and a thiophen-3-yl ethyl group. Its molecular formula is C14H16N2O2SC_{14}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 350.43 g/mol. The presence of these functional groups allows the compound to interact with various biological targets, making it a candidate for drug development.

Property Details
Molecular FormulaC14H16N2O2SC_{14}H_{16}N_{2}O_{2}S
Molecular Weight350.43 g/mol
Functional GroupsUrea, Phenoxyethyl, Thiophene

1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea exhibits biological activity primarily through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties, potentially modulating pathways involved in pain perception and inflammation.

The proposed mechanism involves the binding of the compound to target proteins, altering their activity and influencing cellular processes. This interaction is critical for developing therapeutic agents aimed at treating conditions associated with inflammation and pain.

Anti-inflammatory Effects

Research indicates that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. For instance, in vitro studies have shown that it can lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), markers commonly associated with inflammatory responses.

Analgesic Properties

The analgesic effects of 1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea have been evaluated in animal models. In these studies, the compound demonstrated significant pain relief comparable to established analgesics, suggesting its potential as a new pain management option.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Study on Inflammatory Response : A study involving lipopolysaccharide (LPS)-induced inflammation in mice showed that treatment with the compound significantly reduced paw edema and inflammatory cell infiltration compared to control groups.
  • Pain Management Evaluation : Another investigation assessed the analgesic effects using the hot plate test in rodents. Results indicated that administration of the compound resulted in increased latency to respond to thermal stimuli, indicating effective pain relief.
  • Enzyme Interaction Studies : Research focused on the interaction between 1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea and cyclooxygenase (COX) enzymes revealed that it acts as a selective COX inhibitor, which is crucial for its anti-inflammatory properties.

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